2-hydroxy-N,N-dimethylacetamide
Overview
Description
2-Hydroxy-N,N-dimethylacetamide (2HDA) is a sulfoxide that has been shown to be an effective inhibitor of the enzyme sulfoxide reductase . It has an empirical formula of C4H9NO2 and a molecular weight of 103.12 .
Molecular Structure Analysis
The molecular structure of 2-hydroxy-N,N-dimethylacetamide consists of a carbon backbone with two methyl groups attached to a nitrogen atom, an acetamide group, and a hydroxyl group .Physical And Chemical Properties Analysis
2-Hydroxy-N,N-dimethylacetamide has a density of 1.1±0.1 g/cm³, a boiling point of 199.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C. It has a flash point of 74.3±22.6 °C .Scientific Research Applications
Sulfamoylation of Hydroxyl Group
- Use in Sulfamoylation Reactions : 2-Hydroxy-N,N-dimethylacetamide has been utilized in sulfamoylation reactions of hydroxyl groups, showing accelerated reaction times and high yields without the need for a base. This process was applied to a wide range of hydroxyl groups, demonstrating its versatility in organic synthesis (Okada, Iwashita, & Koizumi, 2000).
Reagent in Synthesis
- Role as a Multipurpose Reagent : N,N-Dimethylacetamide, including its variants like 2-Hydroxy-N,N-dimethylacetamide, serves as a multipurpose reagent in the synthesis of various compounds under different experimental conditions. It delivers its own H, C, N, and O atoms for the synthesis, indicating its broad utility in chemical reactions (Le Bras & Muzart, 2018).
Photocatalytic CO2 Reduction
- Application in Photocatalytic CO2 Reduction : This compound has been used as a solvent in the photocatalytic reduction of CO2. It was found to be highly stable against hydrolysis, and it did not produce formate even when hydrolyzed. The study highlighted its efficiency in producing carbon monoxide and formate in photochemical CO2 reduction processes (Kuramochi, Kamiya, & Ishida, 2014).
Claisen—Eschenmoser Reaction
- Use in Claisen—Eschenmoser Reaction : The compound participated in reactions with hydroxymethylbenzofurans and indoles, leading to the formation of various N,N-dimethylacetamides, demonstrating its role in creating complex organic structures (Mukhanova et al., 2007).
Vibrational Relaxation Studies
- Insights into Molecular Interactions : Research on vibrational relaxation in N,N-dimethylacetamide has shed light on the role of hydrodynamic and dispersion forces in the line broadening of the CO stretching vibrational band. This has implications for understanding molecular interactions in solution (Purkayastha & Kumar, 1991).
Gas Separation Membranes
- Creation of Poly(ether imide)s Thin Film : 2-Hydroxy-N,N-dimethylacetamide has been used in the synthesis of novel diamines for the fabrication of poly(ether imide)s thin films. These films have potential applications in gas separation due to their excellent solubility, thermal stability, and mechanical properties (Dinari, Ahmadizadegan, & Asadi, 2015).
Chromatographic Quantification
- Quantification in Plasma Samples : It has been used in the development of a chromatographic method for the quantification of N,N-dimethylacetamide and its metabolite in plasma, highlighting its role in analytical chemistry (Rosser et al., 2023).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5(2)4(7)3-6/h6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQVLKWNKVMFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512111 | |
Record name | 2-Hydroxy-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N,N-dimethylacetamide | |
CAS RN |
14658-93-6 | |
Record name | 2-Hydroxy-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.